molecular formula C12H17ClFNO B2760083 (1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride CAS No. 2309468-00-4

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride

Cat. No.: B2760083
CAS No.: 2309468-00-4
M. Wt: 245.72
InChI Key: QXTQHAYACZCLKI-UHFFFAOYSA-N
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Description

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride is an organic compound that features both an aminocyclopentyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopentyl group can interact with biological macromolecules, while the fluorophenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Aminocyclopentyl)methanol
  • 4-Fluorophenylmethanol
  • Cyclopentylamine

Uniqueness

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride is unique due to the combination of the aminocyclopentyl and fluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

(1-aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-10-5-3-9(4-6-10)11(15)12(14)7-1-2-8-12;/h3-6,11,15H,1-2,7-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTQHAYACZCLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C2=CC=C(C=C2)F)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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